2-(2-Hydroxyphenyl)-1,3-Thiazolidin-4-carbonsäure

Übersicht

Beschreibung

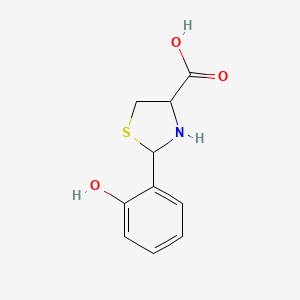

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a hydroxyphenyl group attached to the thiazolidine ring, which imparts unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

It is known that similar compounds have been used in enzyme-triggered molecular brachytherapy . This suggests that the compound could potentially interact with specific enzymes to exert its effects.

Mode of Action

It’s worth noting that similar compounds have been used in enzyme-triggered molecular brachytherapy . In this process, an enzyme attached to an antibody converts an inactive small-molecule prodrug into an active drug . This could potentially be a mechanism through which 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid operates.

Biochemical Pathways

It is known that similar compounds can affect the aggregation of certain substrates in aqueous solution . This suggests that the compound could potentially influence biochemical pathways related to aggregation and solubility.

Pharmacokinetics

Similar compounds, such as deferasirox, have been studied extensively . Deferasirox is known to have a high protein binding rate and a biological half-life of 8-16 hours . It’s important to note that the pharmacokinetic properties of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid may differ significantly.

Result of Action

Similar compounds have been shown to cause a conversion from aqueous-soluble to aqueous-insoluble upon treatment with a phosphatase or phosphodiesterase . This suggests that 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid could potentially have similar effects.

Action Environment

It’s worth noting that similar compounds have been shown to readily aggregate in aqueous solution . This suggests that the compound’s action could potentially be influenced by factors such as pH and temperature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to minimize the environmental impact.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ethers and esters.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Hydroxyphenyl)benzothiazole

- 2-(2-Hydroxyphenyl)oxazole

- 2-(2-Hydroxyphenyl)phosphonic acid

Comparison: While all these compounds share the hydroxyphenyl group, the nature of the heterocyclic ring (thiazolidine, benzothiazole, oxazole, or phosphonic acid) imparts distinct chemical and biological properties. For instance, 2-(2-Hydroxyphenyl)benzothiazole is known for its fluorescence properties, making it useful in imaging applications. In contrast, 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is more versatile in its chemical reactivity and biological activities.

Conclusion

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest due to its unique chemical structure and diverse applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.

Biologische Aktivität

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as 2-HO-Ph-T, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is C₁₀H₁₁N₁O₃S, with a molar mass of approximately 225.26 g/mol. The compound features a hydroxyl group on the phenyl ring, enhancing its solubility and biological activity. Its thiazolidine structure contributes to its reactivity and interaction with biological targets.

The biological activity of 2-HO-Ph-T can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This suggests a role in managing diabetes by regulating blood sugar levels.

- Antioxidant Activity : 2-HO-Ph-T exhibits antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative damage.

- Antimicrobial Effects : Preliminary studies indicate that it may possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, although more research is needed to fully understand its mechanisms.

Antioxidant Properties

Research indicates that 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can effectively scavenge free radicals. This property is crucial for cellular protection against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects in vitro. Studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. However, the exact mechanisms remain under investigation.

Anti-inflammatory Effects

The interactions of 2-HO-Ph-T with specific molecular targets may lead to anti-inflammatory effects. By modulating the activity of inflammatory mediators, it could play a role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | Similar thiazolidine structure but different phenolic position | May exhibit different biological activities due to substitution pattern |

| 2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | Contains a dihydrothiazole ring instead of thiazolidine | Potentially different reactivity and stability |

| 5-Methylthiazolidine-4-carboxylic acid | Thiazolidine core with a methyl group | Focused more on metabolic pathways than antioxidant properties |

The unique hydroxyl substitution on the aromatic ring of 2-HO-Ph-T enhances its dual functionality as both an antioxidant and antimicrobial agent compared to similar compounds.

Case Studies and Research Findings

- Tyrosinase Inhibition : A study evaluated the inhibition of tyrosinase activity by derivatives of thiazolidine-4-carboxylic acids. Among these, specific derivatives exhibited significant inhibition (up to 66.47%) at concentrations as low as 20 μM, indicating their potential for skin whitening applications by reducing melanin production .

- Zebrafish Model : In an experimental setup using zebrafish embryos, exposure to varying concentrations of thiazolidinones revealed significant toxicological impacts on testicular tissue. Observations included mitochondrial degeneration and structural abnormalities in spermatogenic cells, highlighting potential reproductive toxicity .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of 2-HO-Ph-T with various biological receptors. These studies support its potential efficacy in modulating enzyme activities related to metabolic disorders .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAUAYLVDHNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316423 | |

| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-82-1 | |

| Record name | 2-(2-Hydroxyphenyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 303516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72678-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.